

Have there been any reported cases of QTc prolongation with abexinostat?

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Compound Focus: Abexinostat

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In clinical trials conducted to date, **no episodes of QTc prolongation have been attributed to abexinostat.**

A phase I study that specifically assessed the cardiac safety of **abexinostat** across three different dosing schedules explicitly reported that **no prolonged QTc intervals were observed in any schedule** [1]. This finding is supported by a subsequent phase II study in which, although thrombocytopenia was a major side effect, QTc prolongation was not highlighted among the frequent adverse events [2].

Why monitor for QTc prolongation if it hasn't been reported?

The recommendation for monitoring stems from a safety concept known as a "**class effect.**" **Abexinostat** belongs to the class of drugs known as HDAC inhibitors. Other approved drugs in this class, such as vorinostat and romidepsin, have been associated with QTc prolongation [3] [4] [5].

The following table summarizes the cardiac safety profiles of different HDAC inhibitors for context:

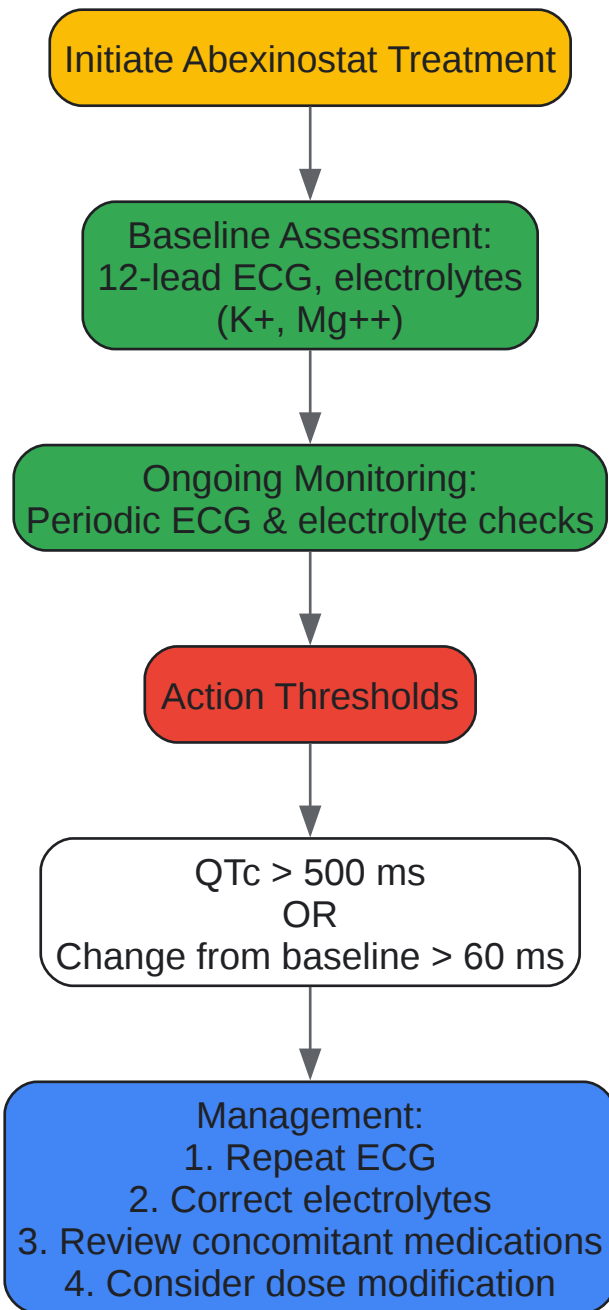
HDAC Inhibitor	Reported QTc Prolongation in Humans	Evidence Level
Abexinostat	No reported cases in clinical trials	Clinical Trials [2] [1]

HDAC Inhibitor	Reported QTc Prolongation in Humans	Evidence Level
Vorinostat	Yes (Grade 2/3 events and a case of TdP*)	Clinical Trials & Case Report [3] [5]
Romidepsin	Yes (listed as a potential risk)	FDA Label & Review Articles [3] [4]
Belinostat	Information not prominent in provided results	-

*TdP: Torsades de Pointes, a life-threatening ventricular arrhythmia.

QTc Prolongation Monitoring Protocol for Clinical Research

For researchers conducting trials with **abexinostat**, implementing a standardized monitoring plan is essential. The following workflow and details align with the International Council for Harmonisation (ICH) E14 guidelines for the clinical evaluation of QT/QTc interval prolongation [4].



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Baseline Assessment (Pre-Treatment)

- **12-Lead Electrocardiogram (ECG):** Obtain a baseline ECG to determine the patient's normal QTc interval.
- **Electrolyte Levels:** Check serum potassium and magnesium levels and correct any deficiencies before starting treatment [5].

- **Risk Factor Evaluation:** Assess patient-specific risk factors, including:
 - Personal or family history of cardiac disease or long QT syndrome.
 - Concomitant use of other medications known to prolong the QT interval (e.g., certain antidepressants, antiemetics, antibiotics) [5].

Ongoing Monitoring During Treatment

- **Schedule:** Perform periodic ECG monitoring, with the frequency guided by the study protocol and patient risk. A common practice is to repeat ECGs after the first dose, at the end of the first cycle, and periodically thereafter.
- **Electrolytes:** Monitor electrolytes, especially if the patient experiences significant diarrhea or vomiting, which are known side effects of HDAC inhibitors [2].

Action Plan for QTc Prolongation

If the QTc interval exceeds **500 ms** or shows an increase from baseline of **> 60 ms**, the following steps are recommended [4]:

- **Confirm the Finding:** Repeat the ECG immediately to confirm the result.
- **Correct Electrolytes:** Ensure potassium and magnesium levels are within the normal range.
- **Review Concomitant Medications:** Evaluate and, if possible, discontinue or replace any non-essential drugs that also prolong the QT interval [5].
- **Consider Dose Modification:** If the QTc prolongation persists, consider interrupting or reducing the dose of **abexinostat**, as per the study protocol. In the phase I trial, dose reductions were implemented for managing other toxicities [1].

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